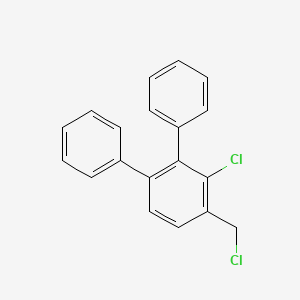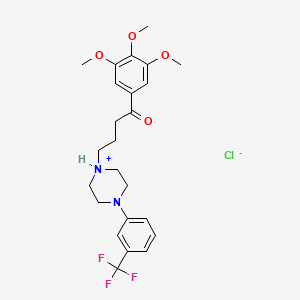
4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an isoxazole ring, a nitrofuran moiety, and a diethylaminoethyl ester group, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, introduction of the nitrofuran group, and esterification with diethylaminoethyl alcohol. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted isoxazolecarbothioic acids and their esters, which may have different biological activities and properties.
Applications De Recherche Scientifique
4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The isoxazole ring and ester group may also contribute to the compound’s overall biological activity by modulating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoxazolecarbothioic acids and their derivatives, such as:
- 4-Isoxazolecarboxylic acid derivatives
- 5-Methyl-3-(5-nitro-2-furyl)isoxazole derivatives
- S-2-(diethylamino)ethyl esters of other carboxylic acids
Uniqueness
The uniqueness of 4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
22996-68-5 |
|---|---|
Formule moléculaire |
C15H19N3O5S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
S-[2-(diethylamino)ethyl] 5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carbothioate |
InChI |
InChI=1S/C15H19N3O5S/c1-4-17(5-2)8-9-24-15(19)13-10(3)23-16-14(13)11-6-7-12(22-11)18(20)21/h6-7H,4-5,8-9H2,1-3H3 |
Clé InChI |
KRCLVXNIGOFUPO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSC(=O)C1=C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/no-structure.png)




